7-Fluoro-2-methoxyquinoline
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Overview
Description
7-Fluoro-2-methoxyquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-2-methoxyquinoline typically involves cyclization and cycloaddition reactions. One common method is the nucleophilic substitution of fluorine atoms, where a fluorine atom is introduced into the quinoline ring . Another approach involves the use of organometallic compounds in cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the fluorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halogens and organometallic compounds are employed.
Major Products: The major products formed from these reactions include various substituted quinolines and quinoline N-oxides, which have significant biological and industrial applications .
Scientific Research Applications
7-Fluoro-2-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Industry: The compound is used in the production of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 7-fluoro-2-methoxyquinoline involves its interaction with molecular targets such as enzymes and DNA. The fluorine atom enhances the compound’s ability to inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial properties .
Comparison with Similar Compounds
- 7-Fluoro-2-methylquinolin-8-ylboronic acid
- Fluoroquinolones like ciprofloxacin and ofloxacin
Comparison: 7-Fluoro-2-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other fluoroquinolones, it has a methoxy group at the 2-position, which can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C10H8FNO |
---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
7-fluoro-2-methoxyquinoline |
InChI |
InChI=1S/C10H8FNO/c1-13-10-5-3-7-2-4-8(11)6-9(7)12-10/h2-6H,1H3 |
InChI Key |
RGTAMOMTYXYTEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CC(=C2)F)C=C1 |
Origin of Product |
United States |
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